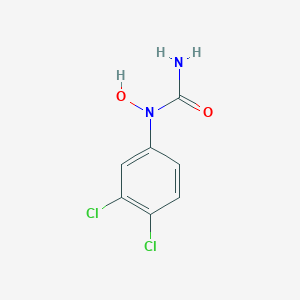

3,4-Dichlorophenyl hydroxy urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dichlorophenyl hydroxy urea is a chemical compound with the molecular formula C7H6Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is an intermediate in the synthesis of certain herbicides and has been studied for its potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 3,4-Dichlorophenyl hydroxy urea typically involves the reaction of 3,4-dichloroaniline with hydroxylamine sulfate in the presence of sodium hydroxide. The reaction is carried out in water, and the mixture is stirred and cooled to around 20±5°C. Sodium hydroxide is added dropwise until the pH of the solution reaches 7.5 to 7.9 .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and precise temperature control systems is common in industrial production.

化学反応の分析

Types of Reactions

3,4-Dichlorophenyl hydroxy urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amine derivatives.

科学的研究の応用

Pharmaceutical Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of urea, including 3,4-dichlorophenyl hydroxy urea, exhibit antimicrobial properties. In vitro studies have shown promising results against several bacterial strains, including Acinetobacter baumannii, Staphylococcus aureus, and fungal strains like Candida albicans . The compound's ability to inhibit bacterial growth suggests its potential as an antimicrobial agent.

2. Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties, which could be leveraged in the development of new therapeutic agents for inflammatory diseases. The dichlorophenyl group enhances interactions within biological systems, potentially increasing efficacy .

3. Drug Development Intermediate

Due to its biological activity, this compound can serve as an intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of novel drugs with improved therapeutic profiles .

Agricultural Applications

1. Pesticide Formulations

The compound's antimicrobial properties make it suitable for use in agricultural pesticides. Its effectiveness against plant pathogens can help in developing safer and more efficient pest control solutions .

2. Fertilizer Additive

As a nitrogen-containing compound, this compound can be explored as an additive in fertilizers to enhance nutrient uptake in plants, promoting better growth and yield .

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. Studies indicate that similar compounds can pose risks to aquatic ecosystems if released into water bodies . Therefore, careful assessment and regulation are necessary when integrating this compound into commercial products.

Case Studies and Research Findings

作用機序

The mechanism of action of 3,4-Dichlorophenyl hydroxy urea involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow from photosystem II to plastoquinone . This action disrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy.

類似化合物との比較

Similar Compounds

- 3,4-Dichlorophenyl isocyanate

- 3,4-Dichlorophenyl urea

- 3,4-Dichlorophenyl thiourea

Uniqueness

3,4-Dichlorophenyl hydroxy urea is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to inhibit photosynthesis makes it particularly valuable in the development of herbicides .

生物活性

3,4-Dichlorophenyl hydroxy urea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, including data tables and case studies.

Chemical Structure:

- Molecular Formula: C7H6Cl2N2O2

- CAS Number: 128523-56-8

- Molecular Weight: 203.04 g/mol

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives.

Key Findings:

- A study highlighted that several urea derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

- The antimicrobial efficacy was assessed using different strains, with compounds demonstrating variable levels of inhibition.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3a | E. coli | 12 |

| 3b | Klebsiella pneumoniae | 15 |

| 3c | Staphylococcus aureus | 18 |

| 3d | Pseudomonas aeruginosa | 10 |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It was evaluated using various methods such as DPPH radical scavenging, H2O2 scavenging, and nitric oxide scavenging assays.

Research Findings:

- Compounds derived from this compound demonstrated notable antioxidant activities, particularly in the DPPH and H2O2 scavenging tests .

Table 2: Antioxidant Activity Results

| Compound | DPPH Scavenging (%) | H2O2 Scavenging (%) |

|---|---|---|

| 3a | 45 | 30 |

| 3b | 50 | 35 |

| 3c | 60 | 40 |

Anticancer Activity

The anticancer potential of urea derivatives has been a focal point in recent research. Studies indicate that compounds related to hydroxy urea exhibit cytotoxic effects on various cancer cell lines.

Case Study:

- A comparative study assessed the cytotoxic effects of several chloroethylnitrosoureas, finding that modifications in the structure significantly influenced their antitumor activity. The presence of hydroxyl groups was noted to enhance therapeutic efficacy while reducing toxicity .

The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules. The compound's structure allows it to form hydrogen bonds and engage in π-π interactions with DNA and proteins, leading to disruptions in cellular processes.

特性

IUPAC Name |

1-(3,4-dichlorophenyl)-1-hydroxyurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)11(13)7(10)12/h1-3,13H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYLGSPKGIALHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N(C(=O)N)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480914 |

Source

|

| Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128523-56-8 |

Source

|

| Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。